molecular formula C18H15ClFN3O2 B2788005 N-(4-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 420107-25-1

N-(4-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2788005
CAS No.: 420107-25-1
M. Wt: 359.79
InChI Key: SYOCXPIQOVGRLO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-chlorophenyl carboxamide group, a 2-fluorophenyl ring at position 4, and a methyl group at position 4. This scaffold is structurally analogous to pharmacologically active DHPMs, which are known for diverse biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-12-8-6-11(19)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOCXPIQOVGRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process including the formation of the tetrahydropyrimidine ring through condensation reactions. The general synthetic pathway can be summarized as follows:

  • Starting Materials : The synthesis begins with N-(4-fluorophenyl)-3-oxo-butyramide and substituted aryl aldehydes.
  • Reaction Conditions : The reaction is carried out in ethanol under reflux conditions for several hours.
  • Purification : The resultant compounds are purified through crystallization or chromatography.

Structure and Properties

The compound features a tetrahydropyrimidine ring substituted with chlorophenyl and fluorophenyl groups, contributing to its unique chemical properties and biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage in cancer cells, promoting apoptosis.

  • Topoisomerase II Inhibition : The compound acts as a competitive inhibitor of topoisomerase IIα and IIβ, leading to cell cycle arrest and apoptosis in various cancer cell lines.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is critical for preventing proliferation.
  • Apoptosis Induction : By disrupting normal DNA function, it promotes programmed cell death in malignant cells.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited potent cytotoxicity against several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications on the phenyl rings can enhance biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl moieties has been correlated with increased potency against topoisomerase II.

Table 1: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundMCF-715Topoisomerase II Inhibition
This compoundHeLa12Apoptosis Induction

Table 2: Comparison with Other Topoisomerase Inhibitors

Compound NameTopoisomerase II InhibitionCytotoxicityReference
EtoposideYesModerate
DoxorubicinYesHigh
N-(4-chlorophenyl)-4-(2-fluorophenyl)-6-methyl...YesHigh

Scientific Research Applications

Synthetic Methods

  • Multicomponent Reactions : These reactions combine multiple reactants in a single step to form the desired product. The compound can be synthesized through a reaction involving aldehydes, urea or thiourea, and other functionalized compounds under controlled conditions.
  • Green Chemistry Approaches : Recent studies have emphasized the use of environmentally friendly solvents and conditions to enhance the efficiency of the synthesis while minimizing waste and hazardous by-products .

Antiviral Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antiviral properties. Specifically, N-(4-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been evaluated for its effectiveness against HIV integrase enzymes. The compound demonstrated promising inhibitory activity, suggesting its potential as a lead compound for developing antiviral agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrimidine derivatives are known to interact with various biological pathways involved in inflammation. Studies have indicated that certain derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial in inflammatory processes .

Anticancer Potential

The tetrahydropyrimidine framework is associated with various anticancer activities. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action for this compound requires further investigation but holds promise based on related compounds .

Case Study 1: Antiviral Activity Against HIV

A study conducted on the compound's derivatives revealed their ability to inhibit HIV integrase with IC50 values indicating effective concentration ranges for therapeutic use. The research highlighted the need for further optimization to enhance selectivity and reduce toxicity .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that certain derivatives effectively inhibited MMPs involved in inflammatory pathways. This suggests that this compound could be explored further as a treatment option for diseases characterized by chronic inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Aryl and Carboxamide Groups

The target compound’s 4-chlorophenyl and 2-fluorophenyl substituents differentiate it from analogs with alternative halogenation patterns or functional groups:

  • Halogen Substitutions :
    • Compound 8c () replaces the 4-chlorophenyl with a 4-fluorophenyl group and introduces a 2-chlorophenyl at position 4, yielding a thioxo derivative with a melting point of 257–259°C .
    • Compound 9c () features a 2-bromophenyl group at position 4 and a 4-fluorophenyl carboxamide, resulting in a higher melting point (281–283°C) due to increased molecular symmetry and halogen interactions .
  • Oxo vs. The thioxo group in 3f reduces yield (49%) compared to oxo derivatives .
Table 1: Key Physical Properties of Selected Analogs
Compound ID Substituents (Position 4/Carboxamide) Melting Point (°C) Yield (%) Bioactivity (IC50) Reference
Target Compound 2-fluorophenyl / 4-chlorophenyl N/A N/A N/A
8c () 2-chlorophenyl / 4-fluorophenyl 257–259 67 N/A
9c () 2-bromophenyl / 4-fluorophenyl 281–283 76 N/A
Methyl 4-(4-chlorophenyl) () 4-chlorophenyl (ester) N/A N/A TP Inhibition: 0.014 µM

Key Research Findings and Trends

Halogen Effects : Bromine and chlorine substituents increase melting points and crystallinity due to enhanced van der Waals interactions .

Functional Group Impact : Thioxo derivatives generally exhibit lower solubility but higher thermal stability compared to oxo analogs .

Bioactivity Correlations : The 4-chlorophenyl carboxamide moiety is recurrent in TP inhibitors, suggesting its critical role in enzyme active-site binding .

Q & A

Q. What synthetic methodologies are commonly used to prepare this compound, and how can reaction conditions be optimized?

Answer: The compound is synthesized via acid-catalyzed cyclocondensation, typically involving substituted benzaldehydes, urea derivatives, and β-ketoamide intermediates. Key steps include:

  • Reagents : Triethylamine or acetic anhydride as catalysts, ethanol/acetone as solvents .
  • Optimization : Temperature control (80–100°C) and solvent polarity adjustments improve yield and purity. For example, ethanol enhances cyclization efficiency, while acetone reduces side-product formation .

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
CyclocondensationTriethylamineEthanol8065–75
PurificationAcetic anhydrideAcetoneRT85–90

Q. What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., 2-fluorophenyl vs. 4-chlorophenyl groups) and confirms the tetrahydropyrimidine backbone .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects residual solvents .
  • X-ray Crystallography (SHELX) : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Answer: Discrepancies often arise from assay variability or structural analogs. Methodological strategies include:

  • Comparative Assays : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across studies .
  • Molecular Docking : Screen against multiple targets (e.g., thymidine phosphorylase, bacterial enzymes) to identify structure-activity relationships (SAR). Fluorophenyl groups enhance binding to hydrophobic enzyme pockets .
  • Metabolite Analysis : Use LC-MS to rule out degradation products interfering with bioassays .

Q. Table 2: Key Biological Targets and Observed Activities

TargetActivityStructural DeterminantsReference
Thymidine PhosphorylaseInhibition (IC₅₀ = 12 µM)2-fluorophenyl group
Staphylococcus aureusMIC = 32 µg/mLChlorophenyl substituent

Q. What methodologies characterize conformational polymorphism in tetrahydropyrimidine derivatives?

Answer: Polymorphism arises from ester-group rotation or puckering of the tetrahydropyrimidine ring. Key approaches:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves packing motifs (e.g., N–H⋯O dimeric chains) and quantifies dihedral angles (e.g., 12.8° phenyl twist in fluorinated analogs) .
  • Differential Scanning Calorimetry (DSC) : Identifies thermal transitions (e.g., Form I melts at 165°C vs. Form II at 172°C) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯π contacts) driving lattice stability .

Q. Figure 1: Conformational Polymorphism in a Fluoro-Substituted Analog

  • Form I : Ester group in syn conformation, stabilized by C–H⋯O interactions.
  • Form II : Ester group in anti conformation, with stronger N–H⋯O dimers .

Q. How do substituents (e.g., 4-chlorophenyl vs. 2-fluorophenyl) influence electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effects : The 4-chlorophenyl group decreases electron density at the carboxamide carbonyl, enhancing electrophilicity for nucleophilic attacks .
  • Steric Effects : 2-Fluorophenyl substituents induce steric hindrance, slowing cyclization rates but improving regioselectivity .
  • Computational Modeling : DFT calculations (e.g., Mulliken charges) correlate substituent position with reaction energy barriers (ΔG‡) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Seeding : Introduce microcrystals of analogous compounds (e.g., ethyl carboxylate derivatives) to template growth .
  • Cryocooling : Preserve crystal integrity during SCXRD data collection (100 K) .

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